molecular formula C6H8F3NO B8591023 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one

4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one

Cat. No. B8591023
M. Wt: 167.13 g/mol
InChI Key: NWIBKRSLWFKLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518943B2

Procedure details

1-Benzyl-4-(2,2,2-trifluoroethyl)pyrrolidin-2-one x102 (1.67 g, 6.5 mmol) is dissolved in diethyl ether (17 ml) and anhydrous tert-butanol (7 ml). The solution is cooled to −78° C. and ammonia (33 ml) is condensed into the flask. Sodium (0.373 g, 16.2 mmol) is added to the solution portionwise at −78° C., followed by the anhydrous tert-butanol (7 ml). The reaction mixture is stirred at −78° C. for 2-3 h. Ethanol (50 ml) is slowly added. The mixture is warmed to room temperature and stirred overnight. Saturated ammonium chloride is added and the mixture is extracted with ether (3 times). The organic layers are combined, dried over magnesium sulphate, filtered and concentrated in vacuo to obtain 4-(2,2,2-trifluoroethyl)pyrrolidin-2-one x103 as an orange solid (0.61 g).
Name
1-Benzyl-4-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
0.373 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six
Quantity
7 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH:11]([CH2:13][C:14]([F:17])([F:16])[F:15])[CH2:10][C:9]1=[O:18])C1C=CC=CC=1.N.[Na].[Cl-].[NH4+]>C(OCC)C.C(O)C.C(O)(C)(C)C>[F:17][C:14]([F:15])([F:16])[CH2:13][CH:11]1[CH2:12][NH:8][C:9](=[O:18])[CH2:10]1 |f:3.4,^1:19|

Inputs

Step One
Name
1-Benzyl-4-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Quantity
1.67 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC(C1)CC(F)(F)F)=O
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0.373 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Seven
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −78° C. for 2-3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into the flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
FC(CC1CC(NC1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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